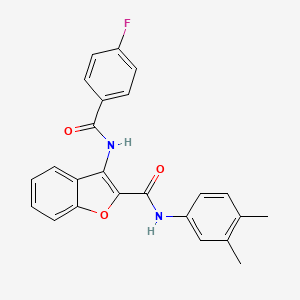

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c1-14-7-12-18(13-15(14)2)26-24(29)22-21(19-5-3-4-6-20(19)30-22)27-23(28)16-8-10-17(25)11-9-16/h3-13H,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIKWCKQXCBUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzofuran core with several functional groups, including a dimethyl-substituted phenyl group and a fluorinated benzamide. The presence of these substituents enhances the compound's lipophilicity and may influence its biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains dimethyl substitution on the phenyl group | Enhanced lipophilicity due to methyl groups |

| 3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | Chlorine and fluorine substitutions | Potentially different biological activity profile |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly protein kinases. Research indicates that compounds similar to this structure may inhibit key enzymes involved in various cellular processes, including those linked to cancer and parasitic diseases.

Enzyme Inhibition

In studies involving Trypanosoma brucei glycogen synthase kinase 3 (TbGSK3), compounds with similar structures demonstrated potent inhibition with IC50 values less than 1 μM. The selectivity of these inhibitors over human kinases suggests potential therapeutic applications in treating diseases like African sleeping sickness.

Antiparasitic Activity

The antiparasitic efficacy of this compound has been evaluated through its effects on the proliferation of bloodstream form T. b. brucei. Initial screening revealed that several derivatives exhibited EC50 values below 1 μM, indicating significant antiparasitic potential. Notably, the selectivity index over human fibroblast cells (MRC5) was also assessed, revealing promising selectivity for certain compounds.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies demonstrated that this compound inhibited T. b. brucei proliferation effectively. The correlation between enzyme inhibition and cellular activity was strong (R² = 0.73), although a notable drop in efficacy from enzyme to cellular levels was observed.

- Selectivity Profiles : Compounds were tested for selectivity against MRC5 cells, with some showing over a 60-fold selectivity compared to their antiparasitic activity. This selectivity is crucial for minimizing potential side effects in therapeutic applications.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a chemical compound with potential applications in scientific research . Search results identify similar compounds and their applications, which can provide insight into the potential uses of this compound.

Similar Compounds and Their Applications

- 3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide This synthetic compound has a complex structure with a benzofuran moiety and various functional groups, suggesting potential biological activity and chemical reactivity.

- Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate It is a building block in synthesizing complex organic molecules and a reagent in organic reactions. It is also a candidate for studies on antiviral, antibacterial, and anticancer properties. Its potential therapeutic effects are investigated for drug development, particularly for targeting specific diseases, as well as in developing new materials and chemical processes.

Table 1: Comparison of Benzofuran Derivatives

Potential Research Areas

Based on the properties and applications of similar compounds, this compound could be explored in the following research areas:

- Medicinal Chemistry: As a potential drug candidate, it could be investigated for its biological activities, including antiviral, antibacterial, and anticancer properties.

- Organic Synthesis: It can serve as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

- Materials Science: Its unique properties may be useful for developing new materials and chemical processes.

- Enzyme Inhibition: Similar compounds have been found to be Glycogen Synthase Kinase 3 (GSK3) inhibitors . Further research could explore whether this compound possesses similar inhibitory activity against GSK3 or other enzymes.

- antiparasitic activity: Studies have shown that aminopyrazole derivatives can be Trypanosoma brucei GSK3 inhibitors . These inhibitors demonstrated inhibition of the Trypanosoma brucei brucei parasite grown in culture .

Q & A

Q. What are the optimized synthetic routes for N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Benzofuran core formation : Benzofuran-2-carboxylic acid derivatives are prepared via cyclization or palladium-catalyzed C-H arylation . (ii) Amidation : The 4-fluorobenzamido group is introduced using coupling agents (e.g., EDCI/HOBt) under inert conditions. The 3,4-dimethylphenyl moiety is attached via nucleophilic acyl substitution, often employing DMF as a solvent and LiH/Na₂CO₃ for pH control . (iii) Purification : Column chromatography or recrystallization from ethanol is used to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., DMSO-d6) confirm substituent integration and regiochemistry, such as distinguishing between 3,4-dimethylphenyl and fluorobenzamido groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, particularly to detect unreacted intermediates .

- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N within ±0.4% theoretical values) .

Q. How are preliminary biological activities screened for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) use fluorescence-based or colorimetric readouts. IC₅₀ values are calculated using dose-response curves (e.g., 10 nM–100 µM range) .

- Cellular Models : Cytotoxicity is evaluated in HEK293 or HepG2 cells via MTT assays, with EC₅₀ values normalized to controls like staurosporine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Variation : Systematically modify the 4-fluorobenzamido group (e.g., replace fluorine with chlorine or methoxy) and the 3,4-dimethylphenyl moiety (e.g., introduce electron-withdrawing groups) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., ATP-binding pockets) .

- In Vivo Validation : Prioritize derivatives with <10 µM IC₅₀ for pharmacokinetic studies in rodent models, monitoring bioavailability and metabolic stability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Confirm enzyme inhibition results using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives from compound aggregation .

- Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., anhydrous DMF, argon atmosphere) to exclude solvent or impurity artifacts .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like cell line passage number or assay temperature .

Q. How are synthetic challenges (e.g., low yield in amidation) addressed?

- Methodological Answer :

- Catalyst Optimization : Replace EDCI with T3P (propylphosphonic anhydride) to enhance coupling efficiency for sterically hindered amines .

- Solvent Screening : Test polar aprotic solvents (e.g., DMAc, NMP) to improve solubility of the 3,4-dimethylphenyl intermediate .

- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 2 hours at 100°C, minimizing decomposition .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS to identify active metabolites in plasma that may enhance or reduce efficacy in vivo .

- Tissue Penetration Studies : Measure compound concentration in target tissues (e.g., liver, brain) via mass spectrometry to correlate with observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.